![molecular formula C16H13N5O2S B2982780 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034511-92-5](/img/structure/B2982780.png)

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

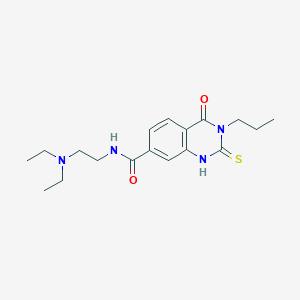

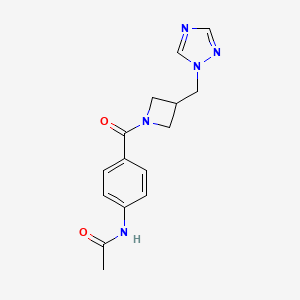

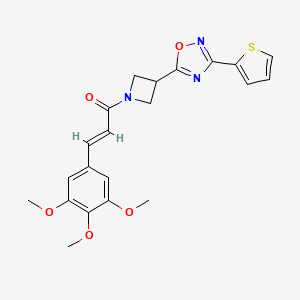

The compound belongs to the class of benzo[c][1,2,5]thiadiazoles, which are recognized to possess potent pharmacological activities including anticancer potential . The compound is a derivative of benzo[c][1,2,5]thiadiazole, a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles were synthesized in two steps in an efficient manner via substitution reactions followed by subsequent hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives .Molecular Structure Analysis

The energy gap (Eg) between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels determines the electronic and optical properties of similar compounds . The most stable conformers of similar compounds have been theoretically investigated .Chemical Reactions Analysis

Thiadiazole derivatives have shown considerable activity in human myeloid leukemia cell lines HL-60 and U937 . The thiadiazole-containing drugs, including diuretics acetazolamide and methazolamide or antibiotics cefazedone and cefazolin sodium, are already used in clinics .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For instance, the symmetric structures, in which the 4 and 7 positions of the benzothiadiazole ring are replaced by identical substituents, are widely used as monomers for the obtaining of donor-acceptor polymers .Applications De Recherche Scientifique

Synthesis and Biological Activities

The compound N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide, as part of a larger group of chemically similar compounds, has been studied for its synthesis and potential biological activities. Research indicates that derivatives of furan and thiadiazole, such as this compound, have been synthesized and tested for various biological activities, including antimicrobial and anticancer properties (Zaki, Al-Gendey, & Abdelhamid, 2018).

Antimicrobial Evaluation

Another study focused on the synthesis of derivatives of furan and thiadiazole, exploring their potential as antimicrobial agents. These compounds were tested against a range of microorganisms, including both gram-positive and gram-negative bacteria and various fungi (Patel, Patel, & Shah, 2015).

Reactivity and Electrophilic Substitution Reactions

The reactivity of compounds similar to this compound has been investigated, specifically looking at electrophilic substitution reactions. This research provides insight into how these compounds can be chemically modified and potentially used in various applications (Aleksandrov & El’chaninov, 2017).

Antibacterial Agents and QSAR Studies

Compounds in this category have also been synthesized and analyzed for their potential as antibacterial agents. Quantitative structure-activity relationship (QSAR) studies provide a deeper understanding of how structural variations in these compounds affect their biological activity (Palkar et al., 2017).

Insecticidal Assessment

Some derivatives of furan and thiadiazole have been assessed for their potential use as insecticides, specifically against pests like the cotton leafworm. This indicates a potential application in agricultural pest control (Fadda et al., 2017).

Antimicrobial Docking Study

A docking study of benzimidazole-2yl derivatives, including compounds similar to our compound of interest, was conducted to evaluate their potential as antimicrobial agents. This research combines chemical synthesis with computational methods to predict the effectiveness of these compounds against bacterial targets (Abdel-Motaal, Almohawes, & Tantawy, 2020).

Photovoltaic and Electrochemical Applications

Research into the electrochemical polymerization of furan and benzochalcogenodiazole based monomers, closely related to the compound , suggests potential applications in photovoltaic and electrochemical devices (İçli-Özkut et al., 2013).

Inhibition of Nitric Oxide Synthase

Pyrazoline and thiadiazoline heterocycles, related to the compound of interest, have been developed and studied for their inhibitory activities against nitric oxide synthase, an enzyme involved in various physiological processes (Arias et al., 2018).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as benzo[c][1,2,5]thiadiazoles, have been extensively researched for use in photovoltaics or as fluorescent sensors . They have also been researched for photocatalytic applications .

Mode of Action

It is known that benzo[c][1,2,5]thiadiazole-based compounds, which share a similar structure, have been used as electron acceptors in organic photovoltaics and as fluorescent sensors . These compounds interact with their targets by accepting electrons, which can lead to changes in the target’s electronic state .

Biochemical Pathways

Similar compounds have been used in photovoltaic applications and as fluorescent sensors, suggesting that they may interact with pathways related to light absorption and electron transfer .

Pharmacokinetics

It is known that similar compounds, such as benzo[c][1,2,5]thiadiazoles, have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have properties suitable for these applications.

Result of Action

Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may have the ability to alter electronic states and produce fluorescence.

Action Environment

Similar compounds have been used in photovoltaic applications and as fluorescent sensors , suggesting that they may be influenced by factors such as light exposure and temperature.

Orientations Futures

The development of boron-based heterocycles as potential therapeutic agents is an active area of research . The design and synthesis of new series of these compounds as anticancer agents targeting tumor hypoxia is underway . The findings from these studies are promising for the use of computational methods in the design of novel conjugated polymers .

Propriétés

IUPAC Name |

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O2S/c22-16(11-3-4-13-14(8-11)20-24-19-13)17-5-6-21-10-12(9-18-21)15-2-1-7-23-15/h1-4,7-10H,5-6H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNPMJXWFWAXOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]quinazoline-7-carboxylic acid](/img/structure/B2982702.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2982711.png)

![3-(3-(Dimethylamino)propyl)-2-mercapto-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2982713.png)

methanone](/img/structure/B2982718.png)